molecular formula C9H16N4O2 B2458949 3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856043-88-3

3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2458949
CAS RN: 1856043-88-3
M. Wt: 212.253
InChI Key: QUFDIYUKTPLDKE-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AMPA, and it is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

AMPA acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that are involved in synaptic plasticity and memory formation. By binding to the receptor, AMPA enhances the activity of glutamate, the primary neurotransmitter in the brain, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
AMPA has been shown to have a range of biochemical and physiological effects, including increased synaptic plasticity, improved memory and learning, and neuroprotection. In addition, AMPA has been shown to have herbicidal properties and can inhibit the growth of certain plants by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using AMPA is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of AMPA, including further investigation of its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. In addition, there is potential for the development of new herbicides based on the herbicidal properties of AMPA. Finally, there is potential for the use of AMPA as a building block for the synthesis of new materials with unique properties.
In conclusion, AMPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. The study of AMPA has the potential to lead to new treatments for neurodegenerative diseases, new herbicides, and new materials with unique properties.

Synthesis Methods

The synthesis of AMPA can be achieved using various methods, including the reaction of 3-methoxypropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 3-methoxypropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, followed by hydrolysis. These methods have been used to synthesize AMPA with high yields and purity.

Scientific Research Applications

AMPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AMPA has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, AMPA has been shown to have herbicidal properties and is being investigated as a potential alternative to traditional herbicides. In materials science, AMPA has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-amino-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-13-7(6-8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDIYUKTPLDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

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